molecular formula C15H19N3O3S B2687077 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine CAS No. 866154-84-9

1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine

カタログ番号: B2687077
CAS番号: 866154-84-9
分子量: 321.4
InChIキー: YXXZFLNEJXWIJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine is a sulfonamide-substituted piperazine derivative characterized by a 3,5-dimethylisoxazole ring attached via a sulfonyl group to the 4-phenylpiperazine scaffold. Its molecular formula is C₁₆H₂₀N₄O₃S, with an average molecular weight of 348.42 g/mol .

特性

IUPAC Name

3,5-dimethyl-4-(4-phenylpiperazin-1-yl)sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-12-15(13(2)21-16-12)22(19,20)18-10-8-17(9-11-18)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXZFLNEJXWIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

化学反応の分析

1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

作用機序

The mechanism of action of 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The isoxazole moiety is known to interact with various enzymes and receptors, modulating their activity . The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets . Further research is needed to fully elucidate the detailed mechanisms and pathways involved.

類似化合物との比較

1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP)

Structural Differences :

  • NSPP substitutes the isoxazole ring with a 4-nitrophenyl group on the sulfonyl moiety.
  • The nitro group confers strong electron-withdrawing properties, influencing bioavailability and metabolic stability compared to the dimethylisoxazole group in the target compound .

Pharmacological Activity :

  • Neuroprotection : NSPP mitigates radiation-induced cognitive decline in mice by expanding neural stem/progenitor cells (NSPCs) and suppressing microglial activation via hedgehog pathway modulation. It reduces IL-6 expression and preserves memory function without compromising radiation’s antitumor efficacy .
  • Radiation Mitigation : NSPP also protects intestinal crypts post-radiation, demonstrating systemic radioprotective effects .

Key Data :

Parameter NSPP Target Compound
Bioavailability Moderate (nitro group metabolism) Potentially higher (stable isoxazole)
CNS Penetration Effective (validated in mice) Unknown (structural bulk may limit)
Toxicity Non-toxic in glioblastoma models Not reported

1-[(3,5-Dichloro-2-ethoxyphenyl)sulfonyl]piperidine Derivatives

Structural Differences :

  • These derivatives replace the piperazine core with piperidine and feature chloro-ethoxy substituents on the phenyl ring .

Pharmacological Activity :

  • Antibacterial Effects : Compounds like 8a-h (synthesized via hydrazide intermediates) show activity against bacterial strains, attributed to sulfonamide interactions with microbial enzymes .

Key Contrast :

  • The target compound’s isoxazole ring may enhance metabolic stability compared to chlorinated derivatives, which are prone to dehalogenation .

1-[(2,4-Dimethylphenyl)sulfonyl]piperazine Derivatives

Structural Differences :

Pharmacological Activity :

Key Contrast :

  • The target compound’s smaller isoxazole group may improve blood-brain barrier penetration compared to bulkier analogues .

1-[(4-Acetylphenyl)sulfonyl]-4-methylpiperazine

Structural Differences :

  • An acetyl group replaces the phenyl/isoxazole substituent, altering electronic properties .

Pharmacological Activity :

Key Contrast :

  • The acetyl group’s polarity may reduce lipid solubility compared to the target compound’s hydrophobic isoxazole .

生物活性

1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an isoxazole ring and a piperazine moiety. The structural formula can be represented as follows:

C11H14N4O3S\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}

This compound has a molecular weight of approximately 270.31 g/mol. Its unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains. The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.

CompoundActivityReference
1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazineAntibacterial
SulfisoxazoleBroad-spectrum antibiotic
3,5-Dimethylisoxazole derivativesAntimicrobial

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological properties. Studies have demonstrated that similar piperazine derivatives can exhibit antidepressant and anxiolytic effects. For example, the compound's ability to modulate serotonin receptors may contribute to its therapeutic potential in treating mood disorders.

Case Studies

  • Antidepressant Effects : In a study involving animal models, derivatives of piperazine demonstrated significant reductions in depressive-like behaviors, suggesting that modifications like the isoxazole sulfonyl group could enhance these effects.
  • Anticonvulsant Activity : Another study evaluated the anticonvulsant properties of piperazine derivatives, revealing that certain substitutions led to increased efficacy in preventing seizures in rodent models.

Synthesis Methods

The synthesis of 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine typically involves multi-step reactions including:

  • Formation of the isoxazole ring through cyclization reactions.
  • Sulfonation to introduce the sulfonyl group.
  • Coupling with phenylpiperazine to yield the final product.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. For instance:

  • Structural Modifications : Altering substituents on the isoxazole ring has been shown to improve antimicrobial potency.
  • Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable characteristics for potential drug development.

Q & A

Q. What safety protocols should be followed when handling 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine?

  • Methodological Answer: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Handle in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Refer to SDS guidelines for similar piperazine derivatives for emergency measures .

Q. What synthetic routes are effective for preparing 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine?

  • Methodological Answer: A two-step approach is common:

Sulfonylation: React 4-phenylpiperazine with 3,5-dimethyl-4-isoxazolylsulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.

Purification: Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields typically range from 60–75% .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer:
  • HPLC: Purity assessment (>95%) with a C18 column (acetonitrile/water mobile phase).
  • NMR: Confirm structure via ¹H NMR (δ 7.3–7.5 ppm for phenyl protons; δ 2.3 ppm for isoxazole methyl groups).
  • Mass Spectrometry: ESI-MS (m/z ≈ 335 [M+H]⁺) .

Q. What computational strategies predict the reactivity of the sulfonyl-isoxazole moiety?

  • Methodological Answer: Use density functional theory (DFT) to model electrophilic substitution at the sulfonyl group. Quantum mechanics/molecular mechanics (QM/MM) simulations can assess hydrolysis pathways. Tools like Gaussian or ORCA are recommended .

Q. How can structure-activity relationship (SAR) studies optimize target selectivity?

  • Methodological Answer:
  • Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance binding affinity.
  • In Silico Docking: Use AutoDock Vina to screen derivatives against target enzymes (e.g., carbonic anhydrase II) .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Methodological Answer:
  • Challenge: Low yield in sulfonylation due to steric hindrance.
  • Solution: Optimize reaction temperature (0°C to RT gradient) and use excess sulfonyl chloride (1.2 equiv).
  • Purification: Switch to recrystallization (ethanol/water) for gram-scale batches .

Q. How does the compound’s stability under varying pH conditions impact experimental design?

  • Methodological Answer: Conduct kinetic stability assays in buffers (pH 3–10) at 37°C. Monitor degradation via LC-MS. For in vitro studies, use pH 7.4 buffers with ≤1% DMSO to minimize hydrolysis .

Q. What methodologies validate the compound’s inhibition mechanism in enzyme assays?

  • Methodological Answer:
  • Enzyme Kinetics: Perform Michaelis-Menten analysis with varying substrate concentrations.
  • IC₅₀ Determination: Use fluorescence-based assays (e.g., human carbonic anhydrase II with 4-nitrophenyl acetate substrate) .

Data Contradiction and Optimization

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer:
    Normalize data to cell viability controls (e.g., MTT assay). Cross-validate with apoptosis markers (Annexin V/PI staining). Consider cell-specific uptake differences via LC-MS quantification of intracellular concentrations .

Q. What strategies improve the compound’s bioavailability in preclinical models?

  • Methodological Answer:
  • Prodrug Design: Mask the sulfonyl group as an ester to enhance permeability.
  • Nanoparticle Encapsulation: Use PLGA nanoparticles for sustained release in pharmacokinetic studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。